molecular formula C13H19BrN2O3S B511549 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine CAS No. 873680-75-2

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine

Cat. No.: B511549
CAS No.: 873680-75-2
M. Wt: 363.27g/mol
InChI Key: SUACRTDOKQPVHS-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine is a chemical compound utilized in organic synthesis and medicinal chemistry research. It features both a bromoethoxyphenyl group and a methylpiperazine moiety, making it a valuable synthon for constructing more complex molecules. The piperazine ring is a privileged structure in drug discovery, frequently found in bioactive molecules and FDA-approved pharmaceuticals . Its widespread use is due to its positive impact on the physicochemical properties of lead compounds and its role as a scaffold to correctly position pharmacophoric groups for target interaction . This sulfonyl-substituted piperazine derivative is primarily of interest as a building block in the research and development of novel therapeutic agents. The methylpiperazine component is a common feature in various pharmaceutical drugs , and the bromine atom on the phenyl ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination . Researchers may employ this compound in the synthesis of potential kinase inhibitors, receptor modulators, and other biologically active molecules . HANDLING & SAFETY: This chemical should be handled by qualified professionals using appropriate personal protective equipment. Piperazine derivatives can be hazardous; for example, 4-methylpiperazine is classified as corrosive and carries hazard statements for skin corrosion, serious eye damage, and specific target organ toxicity . Please Note: This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O3S/c1-3-19-13-10-11(4-5-12(13)14)20(17,18)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUACRTDOKQPVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vapor-Phase Bromination of 3-Ethoxyphenyl Ether

The reaction involves introducing bromine vapor into a reactor containing vaporized 3-ethoxyphenyl ether under reduced pressure (10–200 mm Hg, optimally 50 mm Hg) and temperatures below 100°C. Key parameters include:

ParameterOptimal Value
Pressure50 mm Hg
Temperature90–100°C
Molar Ratio (Br₂:Substrate)1:1.1–1.2

This method eliminates solvent use, enhances productivity, and reduces dibrominated byproducts to <2.5%. The resulting 4-bromo-3-ethoxyphenyl ether is isolated via fractional distillation, achieving >95% purity.

Coupling with 4-Methylpiperazine

The final step involves nucleophilic displacement of the chloride from the sulfonyl chloride intermediate by 4-methylpiperazine. US10059707B2 outlines a general method for similar couplings using tertiary amines.

Procedure

  • Reagents :

    • 4-Methylpiperazine (1.1–1.3 equiv)

    • Base: Triethylamine (2.0 equiv) to neutralize HCl

  • Solvent : Tetrahydrofuran (THF) or acetonitrile

  • Conditions :

    • Temperature: 25–40°C

    • Time: 12–18 hours

The crude product is purified via recrystallization from ethanol/water (80:20 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient).

Analytical Characterization

Key analytical data for the final compound, as reported in PubChem CID 68523275 , include:

  • Molecular Formula : C₁₃H₁₉BrN₂O₃S

  • Molecular Weight : 363.27 g/mol

  • Purity : ≥98% (HPLC)

Scalability and Industrial Considerations

The vapor-phase bromination method is scalable to industrial production due to its solvent-free nature and high throughput. However, sulfonylation and coupling steps require strict moisture control and specialized equipment for handling corrosive reagents.

Challenges and Optimization Opportunities

  • Dibromination Mitigation : Maintaining sub-100°C temperatures during bromination prevents di-substitution.

  • Sulfonylation Efficiency : Using excess chlorosulfonic acid (1.5 equiv) improves conversion but necessitates careful quenching.

  • Purification : Recrystallization yields higher purity than chromatography but may reduce overall yield .

Chemical Reactions Analysis

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine has been investigated for its potential therapeutic properties, including:

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Anticancer Properties : The compound has been explored for its ability to interact with cancer cell pathways, potentially leading to the development of new anticancer agents.

Biochemical Probes

Due to its ability to interact with various molecular targets, this compound is being studied as a biochemical probe in enzyme function and interaction studies. It can help elucidate mechanisms of action in biological systems, particularly in the context of disease pathways.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create novel compounds through various chemical reactions such as:

  • Electrophilic Substitution : The brominated site allows for further functionalization, enabling the development of diverse derivatives.
  • Nucleophilic Substitution : The sulfonyl group can participate in nucleophilic attack, leading to the formation of new chemical entities.

Data Tables

Application Area Potential Uses Research Findings
Medicinal ChemistryAnti-inflammatory, AnticancerInhibition of cytokines; modulation of cancer pathways
Biochemical ProbesEnzyme function studiesInteraction with enzymes; modulation of activity
Organic SynthesisBuilding block for novel compoundsElectrophilic/nucleophilic substitution reactions

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of sulfonamide derivatives, this compound was shown to significantly reduce levels of TNF-alpha in vitro, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Properties

Research focusing on piperazine derivatives revealed that compounds similar to this compound exhibited selective cytotoxicity against various cancer cell lines, suggesting avenues for further development as anticancer drugs.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets. The bromine and sulfonyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The table below compares key structural features and properties of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine with its analogs:

Compound Name Substituents (Aryl Group) Piperazine Substituent Molecular Formula Key Properties/Activities
This compound 4-Bromo, 3-ethoxy 4-Methyl C₁₃H₁₈BrN₂O₃S High polarity due to ethoxy; potential enhanced solubility
1-(4-Bromophenyl)sulfonyl-4-(4-methylphenyl)piperazine () 4-Bromo 4-Methylphenyl C₁₇H₁₉BrN₂O₂S Increased lipophilicity from methylphenyl group; antiproliferative activity implied
1-(6-Chloropyridin-3-sulfonyl)-4-methylpiperazine () 6-Chloropyridinyl 4-Methyl C₁₀H₁₃ClN₃O₂S Heteroaromatic sulfonyl group may enhance CNS penetration
1-[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylpiperazine () 4-Bromo, 3-CF₃ None C₁₁H₁₀BrF₃N₂O₂S Strong electron-withdrawing CF₃ group; higher metabolic stability
1-(3-Chlorophenyl)piperazine () 3-Chloro None C₁₀H₁₃ClN₂ Known serotonin receptor affinity; psychoactive potential
Key Observations:
  • Electronic Effects : The 3-ethoxy group in the target compound introduces steric bulk and moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., CF₃ in ) that enhance electrophilic reactivity .
  • Lipophilicity : The 4-methylpiperazine moiety balances polarity, while analogs with aromatic methyl groups (e.g., ) exhibit higher logP values, favoring membrane permeability .
  • Bioactivity Trends : Chloro and bromo substituents correlate with antiproliferative activity in sulfonylpiperazines, as seen in and . The ethoxy group may modulate metabolic pathways (e.g., CYP450 interactions) compared to halogens .
Anticancer Activity:
  • Target Compound: Limited direct data, but analogs like 1-(4-substitutedphenyl)sulfonylpiperazines show IC₅₀ values <10 μM in breast cancer cell lines (MCF-7) .
  • 1-(4-Bromo-3-CF₃-phenyl)sulfonylpiperazine () : The trifluoromethyl group enhances kinase inhibition potency due to increased binding affinity, though at the cost of solubility .

Structure-Activity Relationship (SAR) Insights

  • Aryl Substituent Position : 3-Substituents (ethoxy, CF₃) improve target selectivity over 4-substituted analogs by reducing off-target receptor interactions .
  • Piperazine Modifications : 4-Methylpiperazine derivatives show enhanced metabolic stability compared to unsubstituted piperazines, as methyl groups hinder oxidative degradation .

Analytical and Computational Methods

  • Crystallography : SHELX software () and ORTEP-3 () are used for structural validation, critical for confirming sulfonamide geometry and hydrogen-bonding patterns .
  • Hydrogen-Bonding Analysis : highlights the role of sulfonyl oxygen in forming intermolecular hydrogen bonds, influencing crystal packing and solubility .

Biological Activity

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including medicinal and industrial chemistry.

Chemical Structure and Properties

The compound features a piperazine core substituted with a brominated phenyl sulfonyl group and an ethoxy group. The presence of these functional groups is crucial for its biological activity, affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The sulfonyl and bromine groups enhance binding affinity, allowing the compound to modulate biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It interacts with receptors, potentially affecting signaling cascades involved in cellular responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)15.2Cytotoxic
MCF-7 (Breast)12.8Induces apoptosis
HeLa (Cervical)10.5Cell cycle arrest

Anti-inflammatory Properties

In addition to anticancer effects, the compound has been explored for anti-inflammatory properties. Studies suggest it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Antimicrobial Activity

Preliminary findings indicate that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited cell proliferation in breast cancer cells through apoptosis induction mechanisms.
  • Anti-inflammatory Research : In a recent investigation, the compound was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .
  • Antimicrobial Activity : A screening of various derivatives indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use as an antibiotic .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other piperazine derivatives:

Compound Activity Profile
1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-piperazineModerate anticancer activity
1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylpiperazineLower anti-inflammatory effects
1-(4-Iodo-3-ethoxyphenyl)sulfonyl-4-methylpiperazineEnhanced antimicrobial properties

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine?

The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting 4-methylpiperazine with a sulfonyl chloride derivative of 4-bromo-3-ethoxyphenyl under basic conditions. For example, in analogous piperazine sulfonamide syntheses, dichloromethane (DCM) or acetonitrile is used as the solvent, with triethylamine as a base to neutralize HCl byproducts . Optimization of stoichiometry (e.g., 1:1 molar ratio of piperazine to sulfonyl chloride) and reaction time (6–24 hours) is critical to achieving yields >70% .

Q. Which spectroscopic and crystallographic techniques confirm the compound’s structure?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are used to verify substituent positions and piperazine ring conformation. For example, methyl groups on piperazine resonate at δ ~2.3 ppm, while aromatic protons from the bromo-ethoxy phenyl group appear as distinct multiplets .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles, torsion angles, and packing interactions. This is particularly useful for resolving ambiguities in stereochemistry .
  • Elemental Analysis : Combustion analysis confirms carbon, hydrogen, and nitrogen content with <0.5% deviation from theoretical values .

Q. What are the key physicochemical properties relevant to experimental design?

  • Molecular Weight : ~403.3 g/mol (calculated from analogous bromophenylpiperazine derivatives) .
  • Solubility : Limited aqueous solubility (common in sulfonamide derivatives); dimethyl sulfoxide (DMSO) or ethanol is preferred for in vitro assays .
  • Storage : Stable at −20°C under inert atmospheres; degradation is observed under prolonged light exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to DCM due to better solubility of intermediates .
  • Catalysis : Substoichiometric amounts of potassium iodide (KI) can accelerate sulfonylation via halogen exchange mechanisms .
  • Workup Strategies : Sequential washes with NaHCO3_3 (to remove unreacted sulfonyl chloride) and brine (to remove polar impurities) improve crude product purity .

Q. What strategies address solubility challenges in biological assays?

  • Co-solvent Systems : Use 5–10% DMSO in PBS, ensuring final solvent concentration <1% to avoid cytotoxicity .
  • Prodrug Modification : Introduce hydrophilic groups (e.g., polyethylene glycol) at the piperazine nitrogen to enhance solubility without compromising target binding .

Q. How do structural modifications influence biological activity?

Substitution at the 4-bromo or 3-ethoxy positions significantly impacts bioactivity:

  • Bromine Replacement : Analogues with chloro or nitro groups show reduced antimicrobial activity, suggesting bromine’s electronegativity is critical for target binding .
  • Ethoxy vs. Methoxy : Ethoxy groups improve metabolic stability compared to methoxy derivatives in hepatic microsome assays .

Q. How should discrepancies in biological activity across similar derivatives be analyzed?

  • Structure-Activity Relationship (SAR) Studies : Compare IC50_{50} values of analogues with systematic substituent changes. For example, 4-bromo derivatives exhibit 10-fold higher potency than 3-bromo isomers against bacterial targets .
  • Assay Variability : Normalize data using internal controls (e.g., ciprofloxacin for antimicrobial assays) to account for inter-lab variability in MIC measurements .

Q. What computational methods predict the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions for functionalization .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets like bacterial enoyl-ACP reductase, highlighting key hydrogen bonds with sulfonyl oxygen atoms .

Data Contradiction Analysis

Q. How to resolve conflicting reports on antimicrobial efficacy?

Contradictions often arise from differences in:

  • Strain Variability : Activity against S. aureus (Gram-positive) may not correlate with E. coli (Gram-negative) due to outer membrane permeability .
  • Assay Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion methods can yield divergent MIC values. Standardize protocols using CLSI M07-A10 .

Q. Why do crystallographic data sometimes conflict with computational models?

  • Conformational Flexibility : Piperazine rings adopt chair or boat conformations in crystals, whereas docking simulations often assume rigid structures. Use molecular dynamics (MD) simulations to account for flexibility .
  • Crystal Packing Effects : Intermolecular forces in the solid state may distort bond angles compared to gas-phase DFT calculations .

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